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Compound of Interest

Compound Name: DMH2

Cat. No.: B607155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DMH2, a selective inhibitor of Bone

Morphogenetic Protein (BMP) type I receptors, with other relevant small molecules. It details

orthogonal validation methods to confirm its mechanism of action and target engagement,

supported by experimental data and detailed protocols.

Introduction to DMH2
DMH2 is a small molecule inhibitor that selectively targets the intracellular kinase domain of

BMP type I receptors, specifically ALK2, ALK3, and ALK6. By inhibiting these receptors, DMH2
blocks BMP-mediated signaling pathways, which are crucial in various biological processes,

including cell growth, differentiation, and apoptosis. Its potential as a therapeutic agent is being

explored in areas such as cancer and regenerative medicine. This guide outlines several

orthogonal experimental approaches to validate the biological activity and specificity of DMH2
and compares its performance with other known BMP pathway inhibitors.

Data Presentation: Comparative Inhibitor Profiling
The following table summarizes the inhibitory activity of DMH2 and its analogs against a panel

of kinases, highlighting their potency and selectivity. This data is crucial for selecting the

appropriate tool compound for specific research applications and for interpreting experimental

outcomes.
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Compound Target IC50 / Ki
Selectivity
Profile

Reference

DMH2 ALK2 Ki = 43 nM

Highly selective

for BMP type I

receptors over

ALK4, ALK5,

BMPR2, AMPK,

and VEGFR2.

Also binds

TGFBR2 (Ki = 85

nM).

ALK3 Ki = 5.4 nM

ALK6 Ki < 1 nM

DMH1 ALK1 IC50 = 27 nM

A potent and

selective BMP

inhibitor.

[1]

ALK2 IC50 = 107.9 nM [1][2]

ALK3 IC50 < 5 nM [1]

ALK6 IC50 = 47.6 nM [1]

LDN-193189 ALK1 IC50 = 0.8 nM

A selective BMP

signaling inhibitor

with over 200-

fold selectivity for

BMP versus

TGF-β.

[3][4]

ALK2
IC50 = 0.8 nM / 5

nM
[3][4][5]

ALK3
IC50 = 5.3 nM /

30 nM
[3][4][5]

ALK6 IC50 = 16.7 nM [3][4]
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Dorsomorphin
ALK2, ALK3,

ALK6
Potent inhibitor

The first-

identified small

molecule

inhibitor of BMP

type I receptors,

also potently

inhibits other

kinases like

AMPK.

[6]

Mandatory Visualization
BMP Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical BMP signaling pathway, highlighting the point of

intervention for DMH2 and other type I receptor inhibitors.
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Caption: Canonical BMP signaling pathway and the inhibitory action of DMH2.

Experimental Workflow: Orthogonal Validation
Approaches
This diagram outlines the workflow for three key orthogonal assays used to validate the

findings related to DMH2.
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Caption: Workflow for orthogonal validation of DMH2 activity.

Experimental Protocols
In-Cell Western for SMAD1/5/8 Phosphorylation
This assay directly measures the phosphorylation of SMAD1/5/8, the downstream effectors of

the BMP type I receptors, providing a quantitative measure of pathway inhibition.
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Methodology:

Cell Culture: Plate adherent cells (e.g., C2C12) in a 96-well plate and grow to confluence.

Serum Starvation: Wash cells with PBS and serum-starve overnight in a low-serum medium

(e.g., 1% FBS).[7]

Inhibitor Treatment: Treat cells with various concentrations of DMH2 or control compounds

for 30 minutes.[7]

Ligand Stimulation: Add a BMP ligand (e.g., BMP-2 or BMP-4) to stimulate the pathway and

incubate for 30 minutes.[7]

Fixation and Permeabilization: Fix the cells with methanol and then permeabilize with a

suitable buffer.[7]

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 2% BSA in PBS).[7]

Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated

SMAD1/5/8 overnight at 4°C.[7]

Secondary Antibody Incubation: Wash and incubate with a labeled secondary antibody (e.g.,

HRP-conjugated or fluorescently-labeled).[7]

Detection: Add the appropriate substrate (e.g., ECL for HRP or read fluorescence) and

quantify the signal using a plate reader.[7]

Alkaline Phosphatase (ALP) Osteogenic Differentiation
Assay
This functional assay assesses the ability of DMH2 to inhibit BMP-induced osteogenic

differentiation, for which ALP is an early marker.[8][9]

Methodology:

Cell Seeding: Seed mesenchymal stem cells or pre-osteoblastic cells (e.g., C2C12) in a

multi-well plate.
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Differentiation Induction: Induce osteogenic differentiation by adding a BMP ligand in the

presence of various concentrations of DMH2 or control compounds.

Culture: Culture the cells for several days (e.g., 3-7 days), replacing the medium with fresh

differentiation medium and inhibitors as required.

Cell Lysis: Wash the cells with PBS and lyse them to release intracellular ALP.[8]

ALP Activity Measurement: Add a substrate for ALP, such as p-nitrophenyl phosphate

(pNPP), which is converted to a colored product.[10]

Quantification: Measure the absorbance at the appropriate wavelength and normalize the

ALP activity to the total protein content of each sample.[10]

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular

context. It is based on the principle that ligand binding stabilizes the target protein against

thermal denaturation.[11][12]

Methodology:

Cell Treatment: Treat intact cells with DMH2 or a vehicle control.

Heating: Heat aliquots of the cell suspension to a range of temperatures to induce protein

denaturation.[12]

Cell Lysis: Lyse the cells to release the proteins.

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated,

denatured proteins.[12]

Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

Detection: Analyze the amount of soluble target protein (e.g., ALK2, ALK3, or ALK6) at each

temperature by Western blotting or mass spectrometry. An increase in the melting

temperature of the target protein in the presence of DMH2 indicates direct binding.[11][12]
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NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method

to quantify compound binding to a specific protein target. It measures the proximity of a

fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.

Methodology:

Cell Transfection: Co-express the BMP receptor of interest (e.g., ALK3) fused to NanoLuc®

luciferase and a suitable fluorescent energy acceptor in cells.

Cell Plating: Plate the transfected cells in a multi-well plate.

Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the

target receptor, along with varying concentrations of the unlabeled competitor compound

(DMH2).

Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.

BRET Measurement: Measure the BRET signal, which is the ratio of the acceptor emission

to the donor emission. A decrease in the BRET signal with increasing concentrations of

DMH2 indicates displacement of the tracer and therefore, target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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